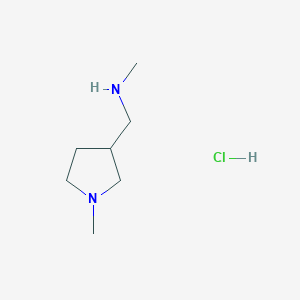

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride

Description

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride is a tertiary amine hydrochloride salt characterized by a pyrrolidin-3-ylmethyl backbone substituted with two methyl groups on the nitrogen atom. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula |

C7H17ClN2 |

|---|---|

Molecular Weight |

164.67 g/mol |

IUPAC Name |

N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H16N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h7-8H,3-6H2,1-2H3;1H |

InChI Key |

ZYVDMNPKLPOSTD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCN(C1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Methyl(1-methylpyrrolidin-3-yl)methanamine Hydrochloride

Catalytic Hydrogenation of N-Methylpyrrolidone (Background)

One classical approach to related N-methylpyrrolidine compounds involves catalytic hydrogenation of N-methylpyrrolidone under high pressure (150-280 atm) and elevated temperatures (180-285 °C) using catalysts such as chromium-aluminum (Cr-Al) or copper-chromium (Cu-Cr) systems. This method achieves about 85% conversion and selectivity but requires specialized high-pressure equipment and hydrogen production facilities, limiting industrial scalability.

Potassium Iodide Catalyzed Synthesis via 1,4-Dichlorobutane and Methylamine

A more recent and industrially attractive method involves the nucleophilic substitution reaction of 1,4-dichlorobutane with aqueous methylamine in the presence of potassium iodide as a catalyst in an ether solvent system. This method is notable for:

- Operating at normal pressure (atmospheric)

- Moderate temperatures (100-120 °C)

- Avoiding high-pressure hydrogenation

- Using readily available raw materials

- Achieving high yield (>88%) and purity (>99%)

Reaction Conditions and Mechanism

- Catalyst: Potassium iodide facilitates halogen exchange and reduces activation energy for nucleophilic substitution.

- Solvent: Ether solvents such as diglyme and anisole, which form hydrogen bonds with methylamine, enhance methylamine solubility and maintain high concentration in solution above the azeotropic point of methylamine and water.

- Molar Ratios: 1,4-dichlorobutane to methylamine ratio is optimized around 1:3.5-4.5.

- Reaction Time: 3-8 hours.

- pH Adjustment: After reaction, alkali (preferably sodium hydroxide) is added to adjust pH to 12-13, followed by distillation to separate product and by-products.

Reaction Scheme

- 1,4-Dichlorobutane + Methylamine (in ether solvent, KI catalyst) → N-methylpyrrolidine + methylamine hydrochloride

- Addition of NaOH to neutralize hydrochloride salts

- Fractional distillation to isolate N-methylpyrrolidine

Data Table: Optimized Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst (Potassium iodide) | 2.5-6 mol % relative to 1,4-dichlorobutane | Enhances reaction rate |

| Solvent | Diglyme and/or Anisole | High boiling point, hydrogen bonding |

| Molar ratio (1,4-dichlorobutane : methylamine) | 1 : 3.5-4.5 | Ensures excess methylamine |

| Temperature | 100-120 °C | Optimal for reaction kinetics |

| Pressure | Atmospheric | Simplifies equipment requirements |

| Reaction time | 3-8 hours | Sufficient for completion |

| Yield | >88% | High efficiency |

| Purity | >99% | Suitable for pharmaceutical use |

Advantages

- No need for high-pressure hydrogenation equipment

- Use of inexpensive and readily available reagents

- Simplified process with fewer purification steps

- High yield and purity suitable for industrial scale-up

- Economical and environmentally friendlier due to mild conditions

Preparation via N-Methoxymethyl-N-trimethylsilyl-N-methylamine Intermediate

Another synthetic approach involves preparation of intermediates such as N-methoxymethyl-N-trimethylsilyl-N-methylamine, which can be used in further condensation reactions to build complex pyrrolidine derivatives.

Synthetic Steps

- Reaction of chloromethyltrimethylsilane with aqueous methylamine at 85 °C under pressure to form methyl-trimethylsilanylmethyl-amine.

- Subsequent reaction with formaldehyde and potassium carbonate in methanol at low temperature to yield N-methoxymethyl-N-trimethylsilyl-N-methylamine.

- The intermediate is isolated by vacuum distillation.

Data Table: Yields and Conditions

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethyltrimethylsilane + methylamine | 85 °C, 3 h, pressure vessel | 75 | Product contains ~10% isopropyl ether |

| Formaldehyde + methyl-trimethylsilanylmethyl-amine | 0 °C, dropwise addition, 1 h stirring | 75 | Isolated by vacuum distillation |

This method is useful for preparing specialized N-methylpyrrolidine derivatives used in complex pharmaceutical synthesis, such as asenapine.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation of N-methylpyrrolidone | N-methylpyrrolidone, H2, Cr-Al or Cu-Cr catalyst | 180-285 °C, 150-280 atm | ~85 | ~85 | Established method | High pressure, costly equipment |

| KI-catalyzed substitution (1,4-dichlorobutane + methylamine) | 1,4-dichlorobutane, methylamine, KI, ether solvent | 100-120 °C, atmospheric pressure, 3-8 h | >88 | >99 | Mild conditions, high purity, scalable | Requires careful solvent selection |

| Intermediate formation (N-methoxymethyl-N-trimethylsilyl-N-methylamine) | Chloromethyltrimethylsilane, methylamine, formaldehyde, K2CO3 | 0-85 °C, pressure vessel, vacuum distillation | 75 (each step) | Not specified | Useful for complex derivatives | Multi-step, specialized reagents |

Chemical Reactions Analysis

Types of Reactions

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders:

This compound is being explored as a building block for synthesizing novel drugs aimed at treating neurological disorders. Its structural similarity to neurotransmitters indicates potential interactions with central nervous system receptors, particularly those involved in dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Binding Affinity Studies:

Research indicates that N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride may exhibit binding affinity to various neurotransmitter receptors. Preliminary studies suggest it could influence receptor activity, although comprehensive pharmacological profiling is still required to fully understand its mechanisms of action.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique amine functionality combined with a pyrrolidine structure allows for the development of new chemical entities with potentially enhanced biological activities. This compound can be utilized to synthesize derivatives that may have improved pharmacokinetic properties compared to existing drugs.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-(1-Methylpyrrolidin-3-yl)methanol | Contains a hydroxyl group | Potential for chiral interactions |

| 1-Ethylpyrrolidin-3-amine | Ethyl group substitution at nitrogen | Different pharmacokinetic properties |

| N-Methylpyrrolidine | Lacks the methanamine functionality | More straightforward synthesis routes |

| (R)-(1-Methylpyrrolidin-3-yl)methanamine dihydrochloride | Dihydrochloride salt form | Enhanced solubility and stability |

This comparative analysis highlights the distinctiveness of this compound due to its specific amine functionality, which may confer unique biological activities that are beneficial for medicinal chemistry applications.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

- Study on Neurotransmitter Interaction: A study evaluated the compound's interaction with serotonin receptors, suggesting a modulatory effect that could be leveraged in developing antidepressant therapies.

- Pharmacokinetic Profiling: Research indicated favorable solubility and permeability characteristics, essential for drug formulation, making it a candidate for further development in therapeutic applications.

These findings underscore the compound's promise in drug discovery and development, particularly for neurological conditions.

Mechanism of Action

The mechanism of action of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. Key comparisons include:

The pyrrolidin-3-yl substitution in the target compound may confer distinct conformational flexibility compared to the 2-isomer, influencing binding to targets like adenosine receptors or ion channels. The dihydrochloride analog (CAS 208711-42-6) demonstrates how salt stoichiometry affects solubility .

Comparison with Different Heterocyclic Systems

Replacing pyrrolidine with aromatic or sulfur-containing heterocycles alters electronic properties and bioavailability:

The saturated pyrrolidine in the target compound likely offers greater conformational adaptability compared to rigid pyridine or thiazole systems. Aromatic heterocycles (e.g., pyridine) may enhance metabolic stability but reduce solubility .

Salt Form Variations

Salt stoichiometry and counterion selection influence solubility and crystallinity:

Dihydrochloride salts (e.g., CAS 208711-42-6) are advantageous for formulations requiring high solubility, whereas monohydrochloride forms balance solubility and lipophilicity .

Substituent Effects on Physicochemical Properties

Methyl and heterocyclic substituents modulate logP, pKa, and bioavailability:

Fluorine substitution (e.g., in CAS 1428532-86-8) lowers pKa, enhancing ionization at physiological pH. Thiadiazole derivatives (CAS 215.65 g/mol) exhibit lower logP, favoring CNS penetration .

Biological Activity

N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride (C₆H₁₄N₂·HCl) is a chemical compound notable for its potential biological activities, particularly in the context of medicinal chemistry. It features a pyrrolidine ring, which is significant for its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

- Molecular Formula : C₆H₁₄N₂·HCl

- Molecular Weight : Approximately 187.11 g/mol

The compound's structure suggests possible interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.

Research indicates that this compound may influence dopaminergic and serotonergic pathways. These neurotransmitter systems are crucial for mood regulation and cognitive processes. Preliminary studies suggest that this compound could exhibit binding affinity to various receptors, although comprehensive pharmacological profiling is still needed to fully elucidate its mechanisms of action .

Interaction Studies

Interaction studies have focused on the compound's ability to bind to specific neurotransmitter receptors. The following table summarizes some key findings regarding its receptor interactions:

| Receptor Type | Interaction Type | Observations |

|---|---|---|

| Dopamine Receptors | Binding Affinity | Potential modulation of dopaminergic signaling |

| Serotonin Receptors | Binding Affinity | Possible influence on serotonergic pathways |

| Other Neurotransmitter Receptors | Binding Affinity | Need for further investigation |

Pharmacological Profile

The pharmacological profile of this compound suggests favorable characteristics for drug formulation, including solubility and permeability . Its structural similarity to known neurotransmitters may enhance its bioavailability and efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

- Neurotransmitter Modulation : A study indicated that compounds with similar structures could effectively modulate neurotransmitter systems, which may be beneficial in treating anxiety or depression .

- Antiproliferative Activity : Related compounds have demonstrated selective antiproliferative activity against specific cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Cytotoxic Effects : Research has shown that some analogs exhibit cytotoxic effects at nanomolar concentrations against various cancer cell lines, indicating potential therapeutic applications in oncology .

Summary of Findings

The following table summarizes the key findings from various studies related to the biological activity of compounds similar to this compound:

Q & A

Basic Research Questions

Q. How can the purity of N-Methyl(1-methylpyrrolidin-3-yl)methanamine hydrochloride be assessed in synthetic chemistry research?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using validated protocols for amine-containing compounds. Reference standards (e.g., pharmacopeial-grade materials) should be employed for calibration . For structural confirmation, coupling HPLC with mass spectrometry (LC-MS) can verify molecular weight and detect impurities.

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A reductive amination approach is commonly used. React 1-methylpyrrolidin-3-amine with formaldehyde under acidic conditions to introduce the methyl group, followed by HCl treatment to form the hydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product using recrystallization from ethanol/ether mixtures .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the amine and pyrrolidine ring protons/carbons. For example, the methyl groups on the pyrrolidine and amine moieties appear as singlets in ¹H NMR (δ ~2.2–2.5 ppm).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer : Use chiral stationary-phase chromatography (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives) and separate via fractional crystallization .

Q. What computational methods are suitable for predicting the compound’s binding affinity to neurotransmitter receptors?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., serotonin or dopamine receptors from the Protein Data Bank). Validate predictions with in vitro competitive binding assays using radiolabeled ligands (e.g., ³H-LSD for serotonin receptors) .

Q. How can degradation pathways be analyzed under accelerated stability conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products using LC-MS and identify major pathways (e.g., hydrolysis of the tertiary amine or ring-opening of pyrrolidine) .

Structural and Crystallographic Analysis

Q. What crystallographic tools are recommended for resolving its molecular conformation?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refining single-crystal X-ray diffraction data to determine bond lengths, angles, and hydrogen bonding networks .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and validate crystallographic models .

Pharmacological and Biological Studies

Q. How to design in vitro assays for evaluating its activity as a neurotransmitter analog?

- Methodological Answer :

- Radioligand Displacement Assays : Incubate the compound with membrane preparations expressing target receptors (e.g., α-adrenergic receptors) and measure displacement of ³H-prazosin.

- Functional Assays : Use calcium flux or cAMP accumulation assays in HEK293 cells transfected with receptor constructs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.